Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Benzyl 3-methyl-4-oxa-1,9-diazaspiro[55]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Prins cyclization reaction to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific structural features and biological activities. Its spirocyclic framework provides a rigid and three-dimensional structure that can interact with biological targets in unique ways, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-14-11-18-17(13-22-14)7-9-19(10-8-17)16(20)21-12-15-5-3-2-4-6-15/h2-6,14,18H,7-13H2,1H3 |
InChI Key |
HBDLXLHUDBNDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CO1 |
Origin of Product |
United States |
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